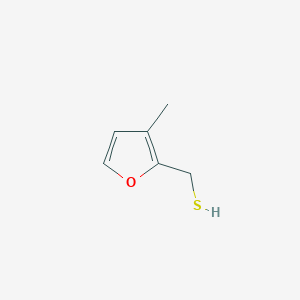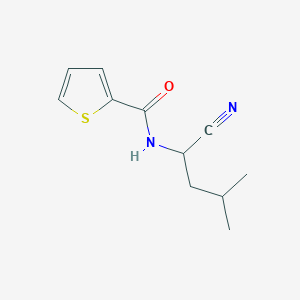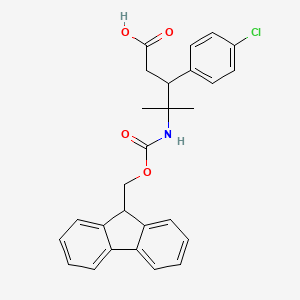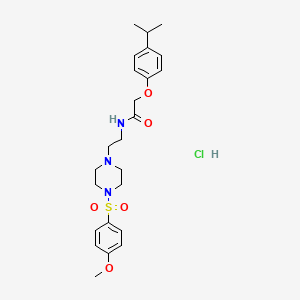
(3-Methylfuran-2-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Methylfuran-2-yl)methanethiol” is a chemical compound with the CAS Number: 83540-01-6 . It has a molecular weight of 128.19 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H8OS/c1-5-2-3-7-6(5)4-8/h2-3,8H,4H2,1H3 . This indicates that the compound consists of 6 carbon atoms, 8 hydrogen atoms, and 1 sulfur atom.Wissenschaftliche Forschungsanwendungen
Catalyzed Reactions and Synthesis of Derivatives:
- RuCl3·3H2O Catalyzed Reactions : This compound has been used in RuCl3·3H2O catalyzed reactions with aldehydes to afford corresponding bis(indolyl)methanes, bis(thienyl)methanes, and bis(fur-2-yl)methanes. The process demonstrates moderate to excellent yields, showcasing the compound's reactivity and potential in synthetic applications (Qu et al., 2011).
- New Synthesis of Substituted Difuryl or Dithienyl Methanes : Research highlights the quantitatively and selectively obtained new trisubstituted methanes derivatives by condensation of 2-methylfuran or 2-methylthiophene with diverse aldehydes. This process utilizes macroporous ion-exchange resins as catalysts (Riad et al., 1989).
Catalytic Dimerization and Biofuel Production:
- Dimerization of Bio-Based 5-methylfurfuryl Alcohol : A study explored the catalytic dimerization of 5-methylfurfuryl alcohol to produce bis(5-methylfuran-2-yl) methane. This research is particularly significant as it aims to develop a carbon-increasing catalytic process, contributing to the synthesis of liquid long-chain alkanes, components of jet fuels or diesel, from renewable biomass derivatives (Jin et al., 2020).
Understanding Chemical Reactions and Surface Interactions:
- Adsorption and Reaction Studies : Various studies have focused on the adsorption and reaction of methanethiol and its derivatives on different surfaces like Ru(0001), Au(111), and Fe(100). These studies provide insights into the intermediate formation, bond scission, and surface interactions, crucial for understanding catalytic processes and surface chemistry (Mullins & Lyman, 1993), (Maksymovych et al., 2006), (Albert et al., 1988).
Methanethiol-to-Olefins Conversion and Zeolite Chemistry:
- Methanethiol-to-Olefins (MtTO) Chemistry : A study demonstrated the conversion of CH3SH to ethylene and propylene over SSZ-13 zeolite, involving a hydrocarbon pool mechanism. This opens up new avenues for the utilization of methanethiol derivatives in the chemical industry (Yu et al., 2021).
Wirkmechanismus
Target of Action
(3-Methylfuran-2-yl)methanethiol is an organic compound containing a furan substituted with a sulfanylmethyl group It is known to possess a strong odor of roasted coffee and a bitter taste , suggesting that it may interact with olfactory receptors.
Mode of Action
Furan compounds are known to undergo various chemical reactions . For instance, they can be protonated, leading to a charge shift and subsequent capture by water . This suggests that this compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
Furan compounds are known to be involved in various chemical reactions and can form a wide range of compounds . Therefore, it is plausible that this compound could influence multiple biochemical pathways.
Result of Action
It is known to possess a strong odor of roasted coffee and a bitter taste , indicating that it may have a significant impact on sensory perception.
Eigenschaften
IUPAC Name |
(3-methylfuran-2-yl)methanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5-2-3-7-6(5)4-8/h2-3,8H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFXLWKSKONRCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2416480.png)
![N-(1-Oxaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2416481.png)
![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide](/img/structure/B2416482.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2416485.png)
![8-Thia-5-azaspiro[3.5]nonane](/img/structure/B2416486.png)
![(2S,3S)-2-[(6-chloropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide](/img/structure/B2416487.png)

![5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B2416489.png)
![4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2416490.png)

![1-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2416495.png)